Enzyme Selectivity: 44-Fold Higher Catalytic Efficiency for Neutrophil Elastase Versus Pancreatic Elastase Compared to Alternative Substrates
MeOSuc-Ala-Ala-Pro-Val-PNA exhibits a kcat/Km value of 120,000 M⁻¹s⁻¹ for human neutrophil elastase compared to only 2,700 M⁻¹s⁻¹ for porcine pancreatic elastase, representing a 44.4-fold selectivity for the neutrophil isoform . This selectivity ratio substantially exceeds that observed with conventional elastase substrates lacking the optimized P1-Val and MeOSuc N-terminal blocking chemistry [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) and enzyme selectivity ratio |
|---|---|
| Target Compound Data | kcat/Km = 120,000 M⁻¹s⁻¹ for human neutrophil elastase; kcat/Km = 2,700 M⁻¹s⁻¹ for porcine pancreatic elastase |
| Comparator Or Baseline | Selectivity ratio = 44.4 (neutrophil:pancreatic); conventional elastase substrates typically exhibit substantially lower selectivity ratios due to suboptimal P1 residues or N-terminal blocking groups |
| Quantified Difference | 44.4-fold higher catalytic efficiency for neutrophil elastase versus pancreatic elastase |
| Conditions | Spectrophotometric assay at 410 nm; ε = 8,800 M⁻¹cm⁻¹ for p-nitroaniline |
Why This Matters
This quantitative selectivity profile enables researchers to discriminate neutrophil elastase activity from pancreatic elastase contamination or co-occurrence in complex biological samples, reducing false-positive signals in diagnostic and inhibitor screening applications.
- [1] Barrett AJ, Kembhavi AA, Brown MA, et al. L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochem J. 1982;201(1):189-198. View Source
